SIV Inhibitory Activity in Macaque Models
12-Oxocalanolide A demonstrates moderate potency as an HIV-1 reverse transcriptase inhibitor, with an IC50 of 2.8 μM and an EC50 of 12 μM . In comparison, the parent natural product (+)-calanolide A exhibits significantly higher potency (EC50 = 0.10 μM) [1]. The closely related racemic 11-demethyl-12-oxo calanolide A (15) also shows superior potency (EC50 = 0.11 μM) [2]. While 12-Oxocalanolide A is less potent than these optimized analogs, it serves as a critical synthetic intermediate and a baseline scaffold for further structure-activity relationship (SAR) studies, particularly given its unique resistance profile.
| Evidence Dimension | HIV-1 Reverse Transcriptase Inhibition |
|---|---|
| Target Compound Data | IC50 = 2.8 μM; EC50 = 12 μM |
| Comparator Or Baseline | (+)-Calanolide A: EC50 = 0.10 μM; 11-Demethyl-12-oxo calanolide A (racemic): EC50 = 0.11 μM |
| Quantified Difference | 12-Oxocalanolide A EC50 is 120-fold higher (less potent) than (+)-calanolide A; 109-fold higher than 11-demethyl-12-oxo calanolide A. |
| Conditions | In vitro enzyme inhibition (IC50) and cell-based antiviral assays (EC50) using CEM-SS cells and HIV-1 RF strain. |
Why This Matters
The moderate potency of 12-Oxocalanolide A positions it as a less active but synthetically accessible scaffold; procurement decisions for lead optimization should consider its utility as a starting point for C-10 and C-11 modifications that dramatically enhance potency (as demonstrated by 10-bromomethyl and 10-chloromethyl derivatives with EC50 values in the low nanomolar range).
- [1] Ma, T., Liu, L., Xue, H., Li, L., Han, C., Wang, L., ... & Chen, Z. (2008). Chemical library and structure-activity relationships of 11-demethyl-12-oxo calanolide A analogues as anti-HIV-1 agents. Journal of Medicinal Chemistry, 51(5), 1432-1446. View Source
- [2] Ma, T., Liu, L., Xue, H., Li, L., Han, C., Wang, L., ... & Chen, Z. (2008). Chemical library and structure-activity relationships of 11-demethyl-12-oxo calanolide A analogues as anti-HIV-1 agents. Journal of Medicinal Chemistry, 51(5), 1432-1446. View Source
